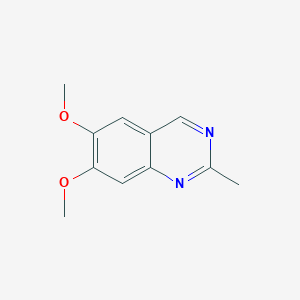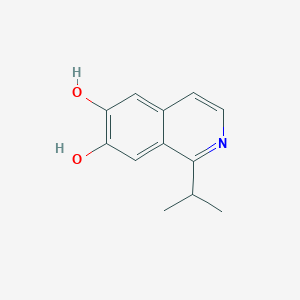
1-Isopropylisoquinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound features an isopropyl group attached to the isoquinoline core, with hydroxyl groups at the 6 and 7 positions. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylisoquinoline-6,7-diol can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and conditions, such as water-based reactions, is also being explored to reduce the environmental impact of these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions
Major Products:
Oxidation: Formation of quinones and other carbonyl-containing compounds.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of nitro and halogenated isoquinoline derivatives
Scientific Research Applications
1-Isopropylisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isopropylisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the isopropyl and hydroxyl groups.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1 position.
6,7-Dihydroxyisoquinoline: A derivative with hydroxyl groups at the 6 and 7 positions but lacking the isopropyl group
Uniqueness: 1-Isopropylisoquinoline-6,7-diol is unique due to the presence of both the isopropyl group and the hydroxyl groups at specific positions. This structural arrangement can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-propan-2-ylisoquinoline-6,7-diol |
InChI |
InChI=1S/C12H13NO2/c1-7(2)12-9-6-11(15)10(14)5-8(9)3-4-13-12/h3-7,14-15H,1-2H3 |
InChI Key |
UHTWPAJMBXFYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



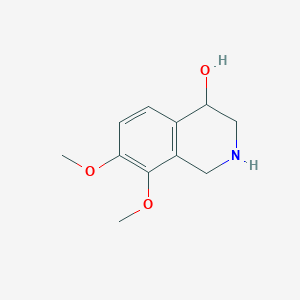

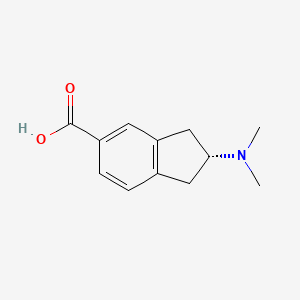



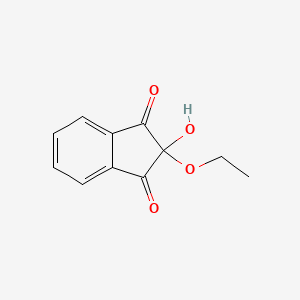

![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)

